Product packaging for 12-Crown-4(Cat. No.:CAS No. 294-93-9)

12-Crown-4

Cat. No.: B1663920
CAS No.: 294-93-9
M. Wt: 176.21 g/mol
InChI Key: XQQZRZQVBFHBHL-UHFFFAOYSA-N
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Description

Historical Context of Crown Ether Discovery and Early Research on 12-Crown-4

The discovery of crown ethers, including this compound, is attributed to Charles Pedersen in 1967 while he was a chemist at DuPont wikipedia.orgnih.govchemeurope.combbau.ac.in. Pedersen's breakthrough was serendipitous; he was attempting to synthesize a complexing agent for divalent cations when he isolated a by-product that exhibited a strong affinity for potassium cations wikipedia.orgchemeurope.com. This accidental finding led him to realize that cyclic polyethers represented a novel class of complexing agents capable of binding alkali metal cations wikipedia.org. His subsequent systematic studies on the synthesis and binding properties of crown ethers laid the groundwork for a new field of chemistry, earning him a share of the 1987 Nobel Prize in Chemistry wikipedia.orgchemeurope.comthecatalyst.org. Early research on crown ethers, including this compound, focused on understanding their ability to selectively complex with various metal ions, particularly alkali metals nih.govmuk.ac.ir. The naming convention for crown ethers, where the first number denotes the total atoms in the ring and the second indicates the number of oxygen atoms, was established during this period wikipedia.orgbbau.ac.inthecatalyst.org.

Significance of this compound within Supramolecular Chemistry

This compound holds a significant position within supramolecular chemistry, a field concerned with chemical systems held together by non-covalent intermolecular forces. Its cyclic structure and arrangement of oxygen atoms enable specific interactions with guest species.

Molecular recognition, a cornerstone of supramolecular chemistry, describes the specific binding between two or more molecules or ions through non-covalent interactions wikipedia.orgpnas.org. This compound, with its precisely sized cavity and electron-rich oxygen atoms, acts as a receptor that can selectively recognize and bind to specific guest ions wikipedia.orgbbau.ac.inontosight.ai. This selective binding is crucial for guiding self-assembly processes, where multiple components spontaneously organize into ordered molecular structures bbau.ac.inacs.orgrsc.org. The ability of this compound to form complexes with various species contributes to the development of new materials and nanotechnology chemimpex.com. For instance, modified this compound ethers have been shown to self-assemble into metallocyclophane structures when complexed with metal ions like Ag acs.org.

Crown ethers are quintessential examples of "host" molecules in host-guest chemistry, a sub-discipline of supramolecular chemistry where a host molecule encapsulates a "guest" molecule or ion bbau.ac.inthecatalyst.orgwikipedia.org. The interaction between the host and guest is driven by various non-covalent forces, including ionic bonding, hydrogen bonding, and van der Waals forces bbau.ac.inwikipedia.org. This compound is particularly noted for its ability to selectively complex with alkali metal cations chemimpex.com. While 18-Crown-6 shows high affinity for potassium ions, this compound exhibits a notable preference for lithium (Li) and sodium (Na) cations due to its cavity size matching these smaller ions wikipedia.orgbbau.ac.inutexas.edupnas.orgdiva-portal.org. This selective binding has been explored in various applications, including ion transport and separation processes utexas.edupnas.orgresearchgate.net. For example, this compound functionalized membranes have demonstrated reverse permeability selectivity for LiCl over NaCl, indicating its potential in lithium recovery processes utexas.edupnas.org.

Distinguishing Features and Research Niche of this compound

The distinct features of this compound establish its specific research niche within the broader field of crown ethers. Its relatively small cavity size is a key characteristic, making it highly selective for smaller alkali metal ions, predominantly lithium and, to some extent, sodium wikipedia.orgbbau.ac.inutexas.edupnas.orgdiva-portal.org. This contrasts with larger crown ethers like 18-Crown-6, which preferentially bind potassium ions wikipedia.orgbbau.ac.in.

This selective ion binding property makes this compound invaluable in several academic and industrial research areas:

Ion Selectivity and Sensing: It is widely used in the development of ion-selective electrodes and analytical chemistry for precise measurements and extractions of specific metal ions chemimpex.comresearchgate.net.

Extraction Processes: this compound is frequently employed in solvent extraction methods for the separation and purification of metal ions from solutions, benefiting industries such as mining and recycling chemimpex.comcymitquimica.com.

Phase Transfer Catalysis: Its ability to solubilize ionic compounds in nonpolar solvents makes it an effective phase transfer catalyst in organic synthesis, enhancing reaction rates and improving product yields, particularly in the synthesis of pharmaceuticals and fine chemicals thecatalyst.orgchemimpex.comcymitquimica.compmarketresearch.com.

Polymer Chemistry and Battery Technology: this compound serves as a building block in the synthesis of polymeric materials, improving properties such as ion conductivity, which is crucial for applications in next-generation batteries and fuel cells chemimpex.compmarketresearch.com. Research has explored its role in enhancing ionic conductivity and stabilizing lithium-metal interfaces in lithium-ion battery electrolyte formulations pmarketresearch.com.

Supramolecular Architectures: Academic and industrial laboratories utilize this compound in the construction of metal-organic frameworks (MOFs) for applications like carbon capture and gas separation technologies pmarketresearch.com.

Drug Delivery Systems: Its capacity to form complexes with various drugs can lead to improved solubility and bioavailability, making it useful in pharmaceutical formulations chemimpex.com.

Fundamental Studies: Researchers continue to investigate its complexation thermodynamics, conformational analysis, and interactions with various metal ions, including lanthanides and actinides, to gain a deeper understanding of host-guest interactions and design new functional materials researchgate.netescholarship.orgacs.orgcmu.edu.

The versatility, stability, and compatibility of this compound with a wide range of solvents underscore its continued importance in both laboratory research and industrial applications chemimpex.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B1663920 12-Crown-4 CAS No. 294-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7,10-tetraoxacyclododecane
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InChI

InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQQZRZQVBFHBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O4
Source PubChem
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DSSTOX Substance ID

DTXSID6059780
Record name 1,4,7,10-Tetraoxacyclododecane
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Molecular Weight

176.21 g/mol
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CAS No.

294-93-9
Record name 12-Crown-4
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Record name 1,4,7,10-Tetraoxacyclododecane
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Theoretical and Computational Investigations of 12 Crown 4 Systems

Quantum Chemical Studies (Ab Initio and DFT) of 12-Crown-4 Conformations

Quantum chemical approaches, including ab initio and Density Functional Theory (DFT) methods, are widely employed to explore the conformational landscape of 12C4. These computational techniques allow for the prediction of stable molecular geometries and their relative energies.

Extensive conformational analyses of free this compound have been performed using various computational levels, including molecular mechanics (MM3), Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) (e.g., B3LYP). acs.orgresearchgate.netmdpi.com An initial conformational search, such as one at the MM3 level, can predict a large number of possible conformations, with one study reporting 180 predicted conformations for 12C4. acs.org Subsequent geometry optimizations at higher levels of theory, like HF/STO-3G, HF/4-31G, and HF/6-31+G*, are then performed to refine these structures and determine their accurate energy order. acs.org

It has been observed that the results of conformational searches for this compound can be highly dependent on the chosen force field model, highlighting the importance of careful selection and interpretation of computational results. researchgate.net For instance, discrepancies in energy differences between DFT (B3LYP) and post-Hartree-Fock (MP2) ab initio methods have been noted for conformationally mobile macrocyclic ring systems. mdpi.com The inclusion of correlation energy is crucial for obtaining an accurate energy ordering of the predicted conformations. acs.org Furthermore, the stability of certain conformations can be rationalized by considering intramolecular interactions, such as C-H···O interactions. acs.org

Computational studies have identified various energetic minima for this compound, both in the gas phase and in different solvent environments. For this compound—alkali metal cation complexes, calculations predict a C conformation to be the lowest energy for Na, K, Rb, and Cs complexes, while a C conformation is found for the this compound—Li complex. acs.org

In the gas phase, the lowest energy minima for crown ethers can lie very close in energy. For example, in the case of dibenzo-12-crown-4 ether, the five lowest minima are reported to lie within 0.13 eV of each other. researchgate.net The formation of lithium ion complexes with this compound is exothermic and spontaneous in the gas phase. orientjchem.org

The stability and distribution of this compound conformers are also influenced by the solvent environment. In non-polar solvents, this compound is suggested to exist as a mixture of conformers, with four dominant conformers accounting for over 90% of the total population. researchgate.net Solvation free energies, predicted using models like the Integral Equation Formalism Polarized Continuum Model (IEF-PCM), can indicate spontaneous solvation processes for 12C4 and its derivatives. orientjchem.org

Theoretical Studies of this compound Complexation Mechanisms

Theoretical investigations are crucial for elucidating the intricate mechanisms by which this compound forms complexes with various guest ions, providing insights into binding strength, selectivity, and the nature of intermolecular interactions.

Quantum chemical calculations, including Hartree-Fock (HF), second-order perturbation theory (MP2), and Density Functional Theory (DFT) (e.g., B3LYP), are extensively used to determine the binding energies and enthalpies of this compound complexes with metal cations. acs.orgorientjchem.orgresearchgate.netresearchgate.netacs.orgacs.org These calculations provide a quantitative measure of the stability of the host-guest complex.

For instance, studies have calculated binding enthalpies for complexes formed between alkali metal cations (Li through Cs) and this compound, showing good agreement with experimental collision-induced dissociation findings. acs.org The calculated binding energy and enthalpy values for lithium ion complexation with 12C4 are in good agreement with available experimental results. researchgate.net The formation of lithium ion complexes with this compound is exothermic, as indicated by negative enthalpy values. orientjchem.org

The strength of interaction, often predicted by binding energy (ΔE), is a key indicator of host-guest affinity. orientjchem.org For example, the relative stability of alkali metal cation complexes with this compound generally decreases in the order: [Li(this compound)] > [Na(this compound)] > [K(this compound)]. researchgate.net The table below summarizes example binding energies for this compound complexes.

Table 1: Example Calculated Binding Energies for this compound Complexes

ComplexMethodPhaseBinding Energy (kcal/mol)Reference
Li/12C4DFT (B3LYP)Gas-88.23 (for BN 12C4 isomer 6) orientjchem.org
Li/12C4MP2Gas(good agreement with exp.) researchgate.net
Alkali Metal Cations/12C4HF/lanl2mbGas(Decreasing Li > Na > K) researchgate.net
Sr/12C4DFT (B3LYP)Gas-234.85 (for 18-crown-6, similar principles apply) kemdikbud.go.id

Note: Specific binding energy values for this compound with Li+, Na+, K+ were not directly available in the provided snippets for exact tabular representation, but the trend and methods are confirmed.

Solvent effects play a significant role in determining the selectivity of crown ethers for specific cations. psu.edu For this compound, a preference for the Na ion among alkali metal ions has been reported in solution. nii.ac.jpacs.org This selectivity is primarily attributed to the differential solvation of the free metal ions, rather than the solvation of the metal-crown ether complexes themselves. nii.ac.jpacs.org This is because the most stable structures calculated for M·B12C4 (M = Li, Na, K, Rb, and Cs) complexes exhibit similar conformations, where the metal ions are often too large to be fully included within the 12C4 cavity, even for Li. nii.ac.jpacs.org

The larger solvation energy of Li compared to Na in solution can lead to a smaller change in Gibbs free energy and a smaller equilibrium constant for Li complex formation with 12C4, thus favoring Na. nii.ac.jpacs.org Micro-solvation effects can even reverse the selectivity of the this compound ligand, underscoring their significant influence on metal ion recognition. researchgate.net The stability of 1:1 complexes can vary considerably with solvent, for instance, being much higher in acetonitrile (B52724) than in propylene (B89431) carbonate for Li complexation. researchgate.net

The complexation of this compound with metal ions primarily involves ion-dipole interactions. The oxygen atoms within the crown ether ring act as electron donors, coordinating with the positively charged metal ion and stabilizing it within the macrocyclic cavity. usm.myulisboa.pt The electric potential surface of this compound reveals a negatively charged center, which facilitates strong interactions with positive ions. usm.my

Synthesis and Derivatization Strategies for 12 Crown 4

Advanced Synthetic Methodologies for 12-Crown-4

Classic synthesis of this compound often relies on a modified Williamson ether synthesis, where diols and dihalides react in the presence of a templating cation, such as Li⁺, to favor the formation of the cyclic tetramer over linear polymerization. wikipedia.org However, ongoing research seeks to develop more advanced and efficient methodologies.

The primary challenge in synthesizing macrocycles like this compound is overcoming the entropic barrier to ring closure and minimizing competing intermolecular reactions that lead to linear polymers. acs.org A cornerstone of modern macrocyclization is the high-dilution principle, where reactions are carried out at very low reactant concentrations to ensure that the reactive ends of a single molecule are more likely to find each other than to react with another molecule. researchgate.netnih.gov

Beyond simple dilution, advanced strategies focus on the preorganization of the linear precursor molecule. acs.org This involves designing the acyclic starting material to adopt a conformation that is already close to that of the final macrocycle, thus reducing the entropic penalty of cyclization. This can be achieved through the introduction of rigid structural elements or by leveraging non-covalent interactions. Template-driven synthesis, a form of induced preorganization, is particularly effective for crown ethers. A metal cation, matched to the cavity size of the desired crown ether, coordinates with the heteroatoms of the linear precursor, organizing it into a cyclic arrangement that facilitates the final ring-closing reaction. acs.org

A variety of ring-closing reactions have been explored for macrocycle synthesis, including macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions like the Heck macrocyclization. nih.govmdpi.com While not always applied directly to the parent this compound, these methods are crucial in the synthesis of more complex, functionalized derivatives and larger macrocyclic systems.

A novel and advanced strategy for modifying materials with crown ethers involves radiation-assisted synthesis. While not a method for creating the this compound molecule from scratch, it represents an advanced technique for covalently attaching crown ether moieties to solid supports. For instance, a γ-ray radiation-induced grafting strategy has been successfully employed to immobilize crown ethers onto covalent organic frameworks (COFs). chinesechemsoc.org

In this approach, γ-rays are used to generate reactive sites on a substrate, onto which molecules like glycidyl (B131873) methacrylate (B99206) are grafted. These grafted molecules then provide anchor points for the subsequent chemical attachment of a crown ether, such as an aminobenzo-crown ether derivative. chinesechemsoc.org This radiation-assisted method has been used to create materials for specific applications like lithium isotope separation. chinesechemsoc.org Although demonstrated with larger crown ethers like 15-crown-5 (B104581) and 14-crown-4, this strategy represents a powerful technique that could be adapted for immobilizing this compound derivatives onto various surfaces and frameworks for specialized applications. chinesechemsoc.org

Synthesis of this compound Derivatives

The functionalization of the this compound scaffold is crucial for tailoring its properties, such as solubility, binding selectivity, and ability to be incorporated into larger molecular systems.

Replacing one of the oxygen atoms in the this compound ring with a nitrogen atom yields aza-12-crown-4, a versatile intermediate for further functionalization. The nitrogen atom provides a reactive handle for attaching various substituents. nih.gov

A notable method for functionalizing aza-crown ethers is the Buchwald–Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aza-crown and an aryl halide. For example, naphthalene (B1677914) functionalized with 1-aza-12-crown-4 has been synthesized in a single step from 1-bromonaphthalene (B1665260) and 1-aza-12-crown-4. rsc.org The reaction, catalyzed by a palladium complex such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like DavePhos, provides a direct route to chromophoric and fluorophoric derivatives. rsc.org Such derivatives are of interest for developing molecular sensors, as the proximity of the signaling unit (naphthalene) to the ion-binding site (aza-crown) can lead to detectable changes in photophysical properties upon cation binding. rsc.org

Further modifications can be achieved by reacting the nitrogen atom. For instance, the synthesis of 1-lithio-1,7-diaza researchgate.netcrown-4 demonstrates the metalation of the aza-crown's nitrogen atom, creating an organometallic derivative that can aggregate in the solid state. northwestern.eduhku.hk

Fusing a benzene (B151609) ring to the this compound macrocycle creates benzo-12-crown-4 (B88388). This modification increases the rigidity of the crown ether, which can influence its cation-binding properties. cdnsciencepub.com A key derivative is 4'-vinylbenzo-12-crown-4, which can be synthesized and subsequently polymerized to create polymers with pendant crown ether units. cdnsciencepub.com These polymers have shown cooperative binding effects, leading to more effective cation extraction from aqueous solutions compared to their monomeric counterparts. cdnsciencepub.com

The synthesis of lipophilic derivatives of benzo-12-crown-4 has also been explored to enhance its utility in membrane-based applications, such as in ion-selective electrodes. researchgate.net By attaching long-chain alkyl or other nonpolar groups to the benzene ring, the solubility of the crown ether in organic phases (like PVC membranes) is increased, which is a critical factor for their function as ionophores. researchgate.net Furthermore, benzo-12-crown-4 has been incorporated into peptides, for example, by coupling with amino acids like L-DOPA to study the conformational effects of the macrocycle on peptide structure. nih.gov

Linking two this compound units together creates bis(crown ether) structures, which can exhibit enhanced selectivity and binding strength for certain cations, particularly sodium (Na⁺). The nature of the bridging unit is critical to the performance of these molecules.

A straightforward and high-yield synthesis of silicon-bridged bis(this compound)s has been developed. mdpi.com This one-step, solvent-free reaction involves mixing 2-hydroxymethyl-12-crown-4 with a dichlorodiorganosilane at room temperature. The reaction proceeds with yields typically between 80-90%. mdpi.com By varying the organic substituents (R groups) on the silicon atom, the properties of the resulting ionophore can be fine-tuned. For example, compounds with bulky, hydrophobic groups like 2-ethylhexyl have demonstrated excellent Na⁺ selectivity, comparable or superior to commercially available ionophores. mdpi.com

Compound NameR1 GroupR2 GroupReaction Time (h)Yield (%)
Bis[(this compound)methoxy]dioctylsilaneOctylOctyl~4088.2
Bis[(this compound)methoxy]bis(2-ethylhexyl)silane2-Ethylhexyl2-Ethylhexyl~5086.3
Bis[(this compound)methoxy]methyloctylsilaneMethylOctyl~2487.4
Bis[(this compound)methoxy]dodecylmethylsilaneMethylDodecyl~2587.3

Table 1: Synthesis details for selected silicon-bridged bis(this compound) ethers. Data sourced from mdpi.com.

Other bridged structures include those linked by heteroatoms. For example, disulfide- and diselenide-bridged bis(benzo-12-crown-4)s have been synthesized. nih.gov These molecules, prepared as neutral carriers for ion-selective electrodes, showed excellent selectivity for silver ions (Ag⁺), demonstrating that the bridging atom itself can act as an effective binding site in concert with the crown ether moieties. nih.gov

Crown Ether-Appended Systems (e.g., Porphyrins, Fulleropyrrolidine, Cyclam)

The integration of the this compound moiety into larger macrocyclic and cage-like structures, such as porphyrins, fullerenes, and cyclams, has led to the development of novel compounds with multifaceted functionalities. The synthetic strategies employed are often intricate, leveraging modern organic chemistry techniques to achieve the desired molecular architecture.

Porphyrin-Crown Ether Hybrids

Porphyrins bearing crown ether substituents are a significant class of hybrid molecules. nih.gov These compounds, often referred to as "crowned porphyrins," typically feature the crown ether unit attached at either a meso- or β-position of the porphyrin ring. nih.gov The synthesis of these systems often involves palladium-catalyzed cross-coupling reactions, which are instrumental in forming the carbon-carbon or carbon-heteroatom bonds linking the two macrocycles. acs.org

For instance, Sonogashira coupling reactions are employed to link a halogenated porphyrin with a terminal alkyne-functionalized crown ether. acs.org Similarly, Suzuki coupling provides a versatile method for connecting an arylboronic acid-functionalized crown ether with a halogenated porphyrin. acs.orgscispace.com These methods allow for the precise placement of the crown ether unit on the porphyrin periphery, enabling the design of molecules with tailored properties for applications in areas like ion sensing and molecular recognition. nih.gov

Table 1: Synthesis Strategies for this compound-Porphyrin Systems

Strategy Key Reactants Catalyst/Reagents Bond Formed
Sonogashira Coupling Halogenated Porphyrin, Alkyne-functionalized this compound PdCl₂(PPh₃)₂, CuI, Et₃N C(sp)-C(sp²)

Fullerene-Crown Ether Derivatives

The functionalization of fullerenes, such as C60, with this compound moieties is a key strategy for modifying their solubility and electronic properties. A prevalent method for attaching addends to the fullerene cage is the Bingel reaction. This reaction involves the cyclopropanation of a double bond at the junction of two six-membered rings of the fullerene core.

In a typical synthesis, C60 is reacted with a malonate derivative bearing one or more this compound units in the presence of a base like sodium hydride and an oxidizing agent such as iodine. This approach allows for the creation of fullerene bis-adducts with specific stereochemistry, yielding highly symmetrical and functionalized molecules. scispace.com These derivatives are explored for their potential in materials science, particularly in the development of organic photovoltaics. scispace.com

Cyclam-Crown Ether Conjugates

Complexes that incorporate both cyclam and crown ether units are synthesized for applications in areas such as ion-pair recognition. A notable synthetic route involves the palladium-catalyzed amination of a derivatized cyclam.

Specifically, a trans-bis(bromobenzyl)-substituted cyclam can be reacted with an aza-crown ether, such as aza-12-crown-4. researchgate.net This palladium-catalyzed reaction, a variation of the Buchwald-Hartwig amination, forms a carbon-nitrogen bond between the benzyl (B1604629) group of the cyclam derivative and the nitrogen atom of the aza-crown ether. researchgate.net This methodology facilitates the construction of elaborate trismacrocyclic structures where two aza-crown ether fragments are appended to a central cyclam core, yielding molecules with sophisticated host-guest capabilities. researchgate.net

Table 2: Synthesis of Crown Ether-Appended Cyclam

Appended System Key Reactants Reaction Type Catalyst System

Conjugation with Chromophores and Fluorophores

The conjugation of this compound with chromophores and fluorophores is a field of significant interest, primarily for the development of selective ion sensors. The crown ether serves as the ion-recognition element (ionophore), while the optically active molecule acts as a signaling unit. The binding of a target ion, such as Li⁺ for this compound, induces a change in the electronic properties of the chromophore or fluorophore, resulting in a detectable change in color (absorption) or fluorescence (emission).

A powerful and efficient method for synthesizing these conjugates is the Buchwald-Hartwig amination. rsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is ideal for forming a bond between an aryl halide (attached to the chromophore/fluorophore) and an amine, such as the nitrogen atom in aza-12-crown-4. wikipedia.org

A prime example is the synthesis of a lithium sensor where 1-aza-12-crown-4 is conjugated to a naphthalene moiety. The reaction involves coupling 1-bromonaphthalene with 1-aza-12-crown-4 in a single step. rsc.orgresearchgate.net This is achieved using a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine ligand, like DavePhos, and a base, such as sodium tert-butoxide (NaOtBu). researchgate.net The resulting naphthalene-functionalized aza-crown ether exhibits selective changes in its absorption and fluorescence spectra upon binding with lithium ions. rsc.org

Table 3: Synthesis of this compound-Fluorophore Conjugate

Conjugate System Key Reactants Reaction Type Catalyst/Reagents Resulting Function

Host Guest Interactions and Ion Recognition by 12 Crown 4

Factors Influencing Host-Guest Stability and Selectivity

Solvent Effects on Complexation Thermodynamics

The thermodynamic parameters governing the complexation of 12-Crown-4 with metal cations are significantly influenced by the solvent environment. Studies have shown that the stability of this compound complexes varies considerably across different solvents. For instance, the 1:1 complex of lithium cation with this compound is notably more stable in acetonitrile (B52724) (AN) than in propylene (B89431) carbonate (PC) or a mixture of propylene carbonate and dimethyl carbonate. researchgate.netnih.gov

The binding affinity of crown ethers for metal ions is generally reduced in highly polar solvent mediums. This reduction is attributed to the solvent molecules weakening the metal-ligand binding, as the solvent can effectively solvate the metal ion itself. researchgate.net Conversely, in low-polar solvent mediums like chloroform, unsaturated side-arms on 12-crown-O3N derivatives can effectively enhance the binding affinity of Li+ through cation-π interactions. researchgate.net

Thermodynamic studies in methanol (B129727) indicate that the complexation of alkali metal ions with crown ethers is primarily enthalpy-driven. However, the cation selectivity, often dictated by the size-fit relationship between the cation and the crown ether cavity, is largely entropy-governed in this solvent. rsc.org The enthalpy of solvation for the -CH2CH2O- group in this compound also varies with solvent, being -24.21 kJ/mol in water, -16.04 kJ/mol in N,N-dimethylformamide, and -15.91 kJ/mol in hexamethylphosphortriamide. researchgate.net

The following table summarizes representative thermodynamic data for this compound complexation in different solvents:

CationSolventlog K (Stability Constant)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Li+Acetonitrile--- researchgate.netnih.gov
Li+Propylene Carbonate--- researchgate.netnih.gov
Li+Methanol-Enthalpy-drivenEntropy-governed rsc.org

Note: Specific numerical values for log K, ΔH°, and ΔS° for this compound were not consistently available across all cited sources for a direct comparison in a single table, but the qualitative trends and driving forces are well-documented.

Anion Effects on Coordination Processes

The nature of the anion present in the solution can influence the coordination processes involving this compound and metal cations, although its effect can sometimes be small for a given solvent. researchgate.netnih.gov To ensure that thermodynamic data primarily reflect the complexation process between the crown ether and the cation, salts with highly polarizable anions, such as perchlorate (B79767) (ClO4-), hexafluoroarsenate (B1215188) (AsF6-), tetrafluoroborate (B81430) (BF4-), and trifluoromethanesulfonate (B1224126) (CF3SO3-), are often employed. researchgate.netacs.org

Anions can actively compete with crown ethers for the coordination of lithium ions, thereby disrupting cation-anion coupling. For instance, the addition of this compound to lithium-salt/ionic liquid electrolytes can significantly reduce strong anion-cation interactions, leading to an improved lithium transference number. nih.gov This competition can decrease the persistence of a given anion coordination cage around the cation when ionophore molecules are introduced. nih.gov

Furthermore, the binding ability of the anion can profoundly affect the crystal structure of transition metal/crown ether complexes. For example, in complexes of transition metal salts with this compound, varying the coordination ability of the anion (e.g., perchlorates, chlorides, bromides, nitrates) can lead to diverse structural outcomes. cmu.edu The strength of cation-anion interaction has been observed to follow a sequence, such as ClO4- > CF3SO3- > AsF6- > BF4-. acs.org

Conformational Changes Upon Binding

This compound undergoes significant conformational changes upon binding with metal cations and even with small molecules like water, adapting its structure to maximize host-guest interactions. uva.esacs.org Computational studies, including Density Functional Theory (DFT) calculations and conformational searches, have been instrumental in elucidating these structural transformations. acs.orgresearchgate.net

For instance, the lowest energy conformations for this compound complexes with various alkali metal cations differ: a C4 conformation is typically predicted for this compound complexes with Na+, K+, Rb+, and Cs+, while a Cs conformation is found for the this compound−Li+ complex. acs.org This suggests that the crown ether adjusts its geometry to best accommodate the size and charge of the guest ion. acs.org

Micro-solvation effects can also play a crucial role, sometimes reversing the expected preferential binding of ions due to their significant influence on the ligand's conformation. researchgate.net Experimental techniques like broadband rotational spectroscopy have confirmed that even a single water molecule can drastically alter the energies of different this compound conformers and modify its potential energy surface to allow for such changes. uva.es This highlights the dynamic nature of this compound and its ability to reconfigure itself for optimal binding. uva.es

Anion Binding and Recognition by Functionalized this compound Derivatives

While this compound is primarily known for cation binding, its derivatives can be functionalized to achieve anion binding and recognition. This is typically achieved by incorporating additional functional groups that can engage in non-covalent interactions with anions. rsc.org

For example, bis-dipyrromethane (DPM) receptors functionalized with benzo-12-crown-4 (B88388) (B12C4) have demonstrated anion-binding capabilities for fluoride (B91410) (F-), acetate (B1210297) (CH3COO-), and dihydrogen phosphate (B84403) (H2PO4-) ions. These interactions occur via hydrogen bonding and anion-π interactions. rsc.org The binding constants (Ka) for these interactions can range significantly, from 516 M⁻¹ to 63,789 M⁻¹, depending on the nature, shape, and size of the anion. rsc.org

Another example involves 4-aminobenzo-12-crown-4, where the amino group enhances the compound's binding properties by participating in hydrogen bonding, distinguishing it from crown ethers without such functionalization. Similarly, aminoethyl benzo-12-crown-4 functionalized polymer brushes have been developed for the selective recovery of Li+ ions, demonstrating high adsorption capacity and good regeneration performance. researchgate.net

Recently, squaramide-crown ether-based receptors, featuring a squaramide function for anion binding directly linked to a benzo-12-crown-4 unit, have been designed for the cooperative binding of lithium cations and halide anions. acs.org These receptors showed stronger anion binding in the presence of co-bound cations and demonstrated selective extraction of lithium salts in solid-liquid extraction (SLE) and liquid-liquid extraction (LLE) processes. acs.org The absence of such a heteroditopic binding domain in unfunctionalized this compound highlights the importance of these modifications for effective anion recognition. acs.org

The following table presents some anion binding data for functionalized this compound derivatives:

DerivativeAnionBinding Constant (Ka, M⁻¹)MechanismReference
Bis-dipyrromethane (DPM) functionalized with B12C4F⁻, CH₃COO⁻, H₂PO₄⁻516 - 63,789Hydrogen bonding, anion-π interactions rsc.org
Aminoethyl benzo-12-crown-4 functionalized polyHIPEsLi+ (as chloride salt)4.76 mg/g (adsorption capacity)Host-guest interaction, size sieving researchgate.net

Molecular Recognition of Organic Molecules

Beyond simple inorganic ions, this compound also participates in the molecular recognition of various organic molecules, often involving protonated species. This capability is crucial in fields ranging from biochemistry to drug delivery.

Protonated Adrenaline: Studies have investigated the interactions between this compound and protonated adrenaline. The most stable complex between protonated adrenaline and this compound involves both O–H...O and N–H...O hydrogen bonds. conicet.gov.ar The binding energies for these hydrogen-bonded forms can range from -4.99 to -18.99 kcal/mol. conicet.gov.ar This supramolecular complexation is driven by extensive hydrogen bond and ion-dipole interactions. researchgate.net Molecular dynamics simulations have shown that this compound can interact with key residues of amyloid-β (Aβ) peptides, such as Lys16, Lys28, and N-terminal Asp1, which are positively charged. nih.govnih.gov This interaction can lead to the disruption of Aβ40 fibrils by breaking intersheet hydrophobic interactions and causing a loss of β-sheet structure, suggesting a potential role in inhibiting amyloid fibril formation. nih.gov

Ammonium (B1175870) Cations: this compound, while primarily known for its lithium affinity, can also engage with ammonium cations. For instance, protonated arginine interacts with this compound through its guanidinium (B1211019) side group, adopting a conformation similar to what is expected for crown-arginine binding in peptidic chains. rsc.org This highlights the ability of this compound to recognize and bind specific functional groups within larger organic molecules. rsc.org

Crown ethers, including this compound, can form stable complexes with protonated amines. wikipedia.org These interactions are often stabilized by hydrogen bonds formed between the hydrogen atoms of the protonated amines and the oxygen atoms of the crown ether cavity. wikipedia.org Bis-crown ether receptors have been synthesized and tested as host molecules for protonated alkyl amines and amino acid esters, demonstrating high affinity for L-amino acid methyl ester derivatives with binding constants in the range of 10^2 to 10^5 M⁻¹. scielo.org.mx

Applications of 12 Crown 4 in Advanced Chemical Systems

Separation and Extraction Technologies

The precise molecular architecture of 12-crown-4 allows it to encapsulate specific metal ions, facilitating their separation from complex mixtures. This principle is applied in liquid-liquid extraction, as well as in more advanced systems involving modified solid phases like adsorbents and membranes.

The ability of this compound and its derivatives to selectively bind with alkali metal cations is a cornerstone of its application in ion extraction. atlantis-press.com Theoretical studies using Density Functional Theory (DFT) have shown that the selectivity of this compound derivatives for alkali metal ions follows the order Li⁺ > Na⁺ > K⁺. atlantis-press.comresearchgate.net This preference is attributed to the compatibility between the ionic radius of the cation and the cavity size of the crown ether. atlantis-press.com

In the context of lithium recovery, a critical process for the battery industry, this compound has demonstrated significant potential. rsc.org It can be used in solvent extraction methods to separate and purify lithium ions from solutions. rsc.orgchemimpex.com The process often involves forming a complex between the crown ether and the lithium ion, which can then be transferred from an aqueous phase to an organic phase. researchgate.net

Beyond alkali metals, this compound has been incorporated into systems for heavy metal removal. Adsorbents prepared by combining this compound with phosphotungstic or phosphomolybdic acid in a polyacrylamide matrix have shown strong adsorption for smaller heavy metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺. rsc.org Similarly, tetrathia-12-crown-4, a sulfur-containing analogue, has been utilized for the selective sensing and potential extraction of cadmium (Cd²⁺), a toxic heavy metal. nih.gov

Table 1: Selected Research Findings on this compound in Metal Ion Extraction

Application This compound Derivative/System Target Ion(s) Key Finding Reference(s)
Alkali Metal Selectivity Substituted this compound Li⁺, Na⁺, K⁺ Selectivity order determined as Li⁺ > Na⁺ > K⁺ based on DFT calculations. atlantis-press.comresearchgate.net atlantis-press.com, researchgate.net
Heavy Metal Adsorption This compound with phosphotungstic acid Cu²⁺, Fe³⁺, Zn²⁺ Adsorbent showed high affinity for smaller heavy metal ions. rsc.org rsc.org
Lithium Extraction Benzo-12-crown-4 (B88388) (B12C4) Li⁺ Used in an ion-pair strategy with [FeCl₄]⁻ as a counter-anion for efficient phase transfer of Li⁺. researchgate.net researchgate.net
Sodium Determination This compound Na⁺ Can be used to selectively complex sodium in the presence of other alkali metals for analytical determination. nih.gov nih.gov

A highly specialized application of this compound is in the separation of isotopes, particularly the isotopes of lithium, ⁶Li and ⁷Li. This separation is challenging due to their identical chemical properties and small mass difference. The process leverages the subtle differences in the stability of the complexes formed between the crown ether and the lithium isotopes.

Research has shown that this compound exhibits one of the highest separation factors for lithium isotopes among various crown ethers. In liquid-liquid extraction systems, the lighter isotope, ⁶Li, tends to be enriched in the organic phase complexed with the crown ether. researchgate.nettandfonline.com The separation factor (α) is a measure of the effectiveness of the separation. For this compound, a separation factor of 1.057 was reported at 0°C. tandfonline.com A derivative, benzo-12-crown-4 (B12C4), achieved a maximum separation factor of 1.049 in dichloroethane at 273 K when using a novel ion-pair strategy. researchgate.net The efficiency of this separation is influenced by factors such as temperature, with lower temperatures generally favoring better separation, and the choice of solvent and counter-anion. researchgate.nettandfonline.com

Table 2: Lithium Isotope Separation Factors Using this compound and Derivatives

Crown Ether System/Conditions Separation Factor (α) for ⁶Li/⁷Li Enriched Isotope in Organic/Complex Phase Reference(s)
This compound Liquid-liquid extraction at 0°C 1.057 ⁶Li tandfonline.com
Benzo-12-crown-4 (B12C4) Dichloroethane solvent at 273 K, with [FeCl₄]⁻ 1.049 ⁶Li researchgate.net
Benzo-12-crown-4 (B12C4) Electromigration system Isotope separation demonstrated ⁶Li enriched in organic solution mdpi.com

To overcome the limitations of liquid-liquid extraction, such as solvent loss, researchers have focused on immobilizing this compound onto solid supports to create selective adsorbents and membranes. researchgate.net This approach combines the high selectivity of the crown ether with the practical advantages of solid-phase extraction and separation. rsc.org

One notable example is the fabrication of porous polymers with covalently attached 2-methylol-12-crown-4. researchgate.netrsc.org These materials, prepared using a High Internal Phase Emulsions (HIPEs) template, exhibit fast adsorption kinetics for Li⁺ and a maximum adsorption capacity of 3.15 mg/g. researchgate.netrsc.org They also show excellent selectivity for Li⁺ over other common ions like Na⁺, K⁺, Mg²⁺, and Ca²⁺, and can be regenerated and reused multiple times with minimal loss of performance. researchgate.netrsc.org

In membrane technology, this compound has been incorporated into polymer networks to create materials with unique ion transport properties. pnas.orgnih.gov For instance, this compound functionalized polynorbornene membranes have demonstrated unprecedented reverse permeability selectivity for LiCl over NaCl. pnas.orgnih.gov Molecular dynamics simulations revealed that this selectivity arises because the this compound moieties bind Na⁺ ions more strongly than Li⁺ ions, which reduces the mobility of Na⁺ within the membrane while leaving Li⁺ transport relatively unaffected. pnas.orgnih.govacs.org Such membranes are being developed for more efficient, non-evaporative lithium recovery from brines. pnas.orgmdpi.com Lithium ion-imprinted membranes (LIIMs) containing this compound have also been prepared, showing fast adsorption kinetics and a high adsorption capacity for Li⁺ (132.00 mg g⁻¹) with superior selectivity against competing ions. researchgate.net

Chemical Sensing and Electrochemical Applications

The selective ion-binding capability of this compound is also the basis for its use in chemical sensors designed to detect and quantify specific cations. These applications are primarily seen in the development of ion-selective electrodes and optical sensors.

Ion-selective electrodes are analytical tools that measure the activity of a specific ion in a solution. The core component of an ISE is an ionophore, a molecule that selectively binds the target ion. Derivatives of this compound have been successfully employed as ionophores in ISEs, particularly for the detection of sodium ions (Na⁺). mdpi.com

Bis(this compound) ethers, where two this compound units are linked together, are effective ionophores for Na⁺. mdpi.com These molecules form stable "sandwich" complexes by encapsulating a single Na⁺ ion between the two crown rings. mdpi.com PVC membrane electrodes incorporating silicon-bridged bis(this compound) derivatives exhibit excellent Na⁺ selectivity with a typical sequence of Na⁺ > K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺. mdpi.comnih.govresearchgate.net The performance and stability of these electrodes can be superior to those using other commercially available Na⁺ ionophores. mdpi.com

Furthermore, the sulfur analogue, tetrathia-12-crown-4, has been used as an ionophore to create a PVC membrane sensor for cadmium ions (Cd²⁺). nih.govresearchgate.net This electrode shows a Nernstian response over a wide concentration range (4.0 x 10⁻⁷ to 1.0 x 10⁻¹ M) with a low detection limit of 1.0 x 10⁻⁷ M and a fast response time. nih.gov

Table 3: Performance Characteristics of this compound Based Ion-Selective Electrodes

Ionophore Target Ion Membrane Type Linear Range (M) Selectivity Profile Reference(s)
Silicon-bridged bis(this compound) Na⁺ PVC Not specified Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺ mdpi.com, nih.gov, researchgate.net
Tetrathia-12-crown-4 Cd²⁺ PVC 4.0 x 10⁻⁷ to 1.0 x 10⁻¹ Good discrimination against alkali, alkaline earth, and other heavy metal ions. nih.gov, researchgate.net

Optical sensors operate by changing their color (colorimetric) or fluorescence (fluorometric) properties upon binding with a target analyte. To create such a sensor using this compound, the crown ether (the ionophore) is chemically linked to a chromophore or fluorophore (the signaling unit). rsc.org The binding of a cation in the crown ether's cavity alters the electronic properties of the attached signaling molecule, resulting in a detectable optical change.

A simple yet effective lithium sensor was developed by linking 1-aza-12-crown-4 to a naphthalene (B1677914) fluorophore. rsc.org This molecule, synthesized in a single step, can selectively detect lithium ions in an organic solvent through observable changes in its absorbance and fluorescence spectra. rsc.org The this compound unit provides the selective binding for Li⁺, which in turn modulates the photophysical properties of the naphthalene unit. rsc.org This general design principle, connecting a selective crown ether to a photoactive molecule, is a versatile strategy for developing new optical sensors for various metal ions. nih.gov

Catalysis and Reaction Enhancement

This compound serves as an effective phase-transfer catalyst and a reaction promoter in several organic syntheses. chemimpex.comsigmaaldrich.comcenmed.com Its catalytic activity stems from its ability to solubilize inorganic salts in nonpolar organic solvents by complexing the metal cation. jetir.org This transfer of the anionic reagent from an aqueous or solid phase into the organic phase, where the substrate is located, can significantly accelerate reaction rates and improve product yields. chemimpex.com

The crown ether's role in catalysis is exemplified in various reactions:

Polymerization: this compound acts as a promoter in the anionic ring-opening polymerization of hexaethylcyclotrisiloxane (B1329422) to synthesize poly(diethylsiloxane), using sodium hydroxide (B78521) as a catalyst. sigmaaldrich.com

Cross-Coupling Reactions: It functions as an additive in the palladium-catalyzed cross-coupling of aryl bromides with diarylmethane derivatives to produce triarylmethane compounds. sigmaaldrich.com

Electrolyte Performance: In lithium batteries, this compound facilitates the dissolution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) without the need for acetonitrile (B52724), forming stable complexes with lithium ions and significantly enhancing electrolyte conductivity. selleckchem.com

The fundamental principle behind its catalytic efficacy is the encapsulation of the cation by the crown ether, which creates a "naked" anion with increased reactivity in the organic phase.

Materials Science and Nanotechnology

The incorporation of this compound into larger molecular architectures has led to the development of advanced materials with tailored properties for applications in materials science and nanotechnology.

This compound is a key component in the synthesis of polymeric materials designed for specific ion transport functions, such as ion conductors and separation membranes. chemimpex.com

Ion-Selective Membranes: A significant application of this compound is in polymer membranes for selective ion separation, particularly for distinguishing between lithium and sodium ions. iitm.ac.inpnas.orgnih.gov Researchers have incorporated this compound ligands into tunable polynorbornene networks. pnas.orgnih.gov These membranes exhibit remarkable reverse permeability selectivity for lithium chloride (LiCl) over sodium chloride (NaCl). nih.govnih.gov Molecular dynamics simulations have revealed that this selectivity originates from the stronger binding of this compound to Na⁺ ions compared to Li⁺ ions in an aqueous environment. pnas.orgnih.govacs.org This stronger interaction slows the diffusion of Na⁺ through the membrane, allowing for the preferential permeation of Li⁺. iitm.ac.inacs.org

A study on these functionalized membranes demonstrated an unprecedented LiCl/NaCl permeability selectivity of approximately 2.3, the highest recorded for a dense, water-swollen polymer. nih.govpnas.org This innovative approach provides a pathway for designing advanced membranes for resource recovery, such as extracting lithium from brines. iitm.ac.innih.gov

Permeability Selectivity in this compound Functionalized Membranes
Ion PairPermeability Selectivity (LiCl over NaCl)Reference
LiCl/NaCl~2.3 nih.govpnas.org

This compound units have been incorporated into the organic linkers used to construct metal-organic frameworks (MOFs). osti.govsemanticscholar.orgrsc.org A series of crown ether-derivatized benzene (B151609) dicarboxylic acid (H₂bdc) ligands, including one with a this compound moiety, were synthesized and used to build isoreticular metal-organic frameworks (IRMOFs) and UiO-66 structures. osti.govsemanticscholar.org

In these architectures, the crown ether group is directly appended to the bdc ligand, creating a modular platform for exploring new supramolecular and coordination chemistry within the porous framework. osti.govsemanticscholar.org The synthesis of these MOFs was achieved under solvothermal conditions, yielding crystalline materials. osti.gov However, the incorporation of the bulky crown ether groups resulted in reduced surface areas compared to the parent MOFs. osti.gov This research demonstrates a viable strategy for integrating macrocyclic hosts into robust, crystalline frameworks, potentially for applications in selective metal binding or molecular separations. osti.gov

Properties of MOFs with this compound Based Ligands
MOF TypeLigandResulting StructureKey FindingReference
IRMOFThis compound-derivatized bdcBlock-shape crystalsSuccessful incorporation of crown ether linker osti.gov
UiO-66This compound-derivatized bdc (mixed with unsubstituted bdc)Octahedral morphologyRequires mixed-ligand composition for formation osti.gov

The principle of size-matching between the this compound cavity and the lithium cation has been explored in the synthesis of novel host-guest energetic materials. proquest.comresearchgate.net Research has focused on combining this compound with lithium pentazolate (LiN₅), a high-energy compound. proquest.com The strategy involves replacing the water molecules coordinated to the Li(I) ion in LiN₅·3H₂O with the this compound molecule, which forms a more stable complex due to its high affinity and selectivity for lithium. proquest.com

During experimental synthesis, the cyclo-N₅⁻ ring was found to decompose into the azide (B81097) anion (N₃⁻). proquest.comresearchgate.net The final product isolated and confirmed by single-crystal X-ray diffraction was a host-guest complex of this compound and lithium azide (LiN₃). proquest.com Theoretical calculations supported the experimental findings, outlining a reaction process where an initial complex (E-HG-1) between LiN₅ and this compound forms, which then decomposes to the more stable LiN₃ complex (E-HG-2) with the release of nitrogen gas. proquest.com This work presents a new strategy for potentially stabilizing and trapping highly energetic anions like the pentazolate ring within a host-guest framework. proquest.comresearchgate.net

Pharmaceutical and Biomedical Research

Crown ethers, in general, are being investigated for various roles in pharmaceutical and biomedical applications, including their use in drug delivery systems, owing to their ability to form stable complexes with ions and small organic molecules. chemimpex.combohrium.com

The host-guest properties of crown ethers make them attractive candidates for designing drug delivery vehicles. chemimpex.combohrium.comresearchgate.net Their ability to form complexes can improve the solubility and bioavailability of certain drugs. chemimpex.com this compound and its derivatives can be incorporated into larger systems, such as nano-carriers, to facilitate the controlled release of therapeutic agents. bohrium.com

A specific area of research has explored the interaction of this compound with amyloid-β (Aβ) fibrils, which are associated with Alzheimer's disease. nih.gov All-atom molecular dynamics simulations have shown that this compound can disrupt the stable trimer structure of Aβ40 fibrils. nih.gov The study revealed that the crown ether molecule can penetrate the hydrophobic core of the fibril, breaking the crucial inter-sheet interactions that maintain the fibril's U-shaped topology. nih.gov Furthermore, this compound was observed to interact with key lysine (B10760008) residues (Lys16 and Lys28), destabilizing important salt-bridges that contribute to fibril stability. nih.gov These findings suggest that molecules capable of interacting with both hydrophobic and positively charged regions of Aβ fibrils could serve as potential inhibitors of fibril formation and stability. nih.gov

Future Directions and Emerging Research Areas

Development of Novel 12-Crown-4 Architectures with Tuned Selectivity

Future research aims to design and synthesize novel this compound architectures with enhanced and finely tuned selectivity for specific ions or molecules. This involves structural modifications to the basic this compound framework to optimize its host-guest interactions. For instance, incorporating this compound ligands into polymer membranes has shown promise in achieving unprecedented reverse permeability selectivity for lithium chloride (LiCl) over sodium chloride (NaCl), a critical advancement for lithium recovery processes pnas.orgutexas.eduosti.gov. Molecular dynamics simulations have revealed that this selectivity arises from this compound's stronger binding affinity for Na+ ions than Li+ in an aqueous environment, which reduces Na+ mobility pnas.orgutexas.edu.

Another approach involves the synthesis of bis(this compound) derivatives, where two this compound moieties are linked, often resulting in a "sandwich" structure that can encapsulate a single cation, such as Na+ mdpi.comdojindo.com. These bis-crown ethers have demonstrated high selectivity for sodium ions, making them valuable for ion-selective electrodes mdpi.comdojindo.comnih.gov. For example, silicon-bridged bis(this compound)s have been synthesized, showing excellent Na+ selectivity and potential for use in macro-quantity applications like extractants mdpi.com. The selectivity of these compounds can be influenced by the structure of hydrocarbon substituents on the silicon atom, though the length and symmetry of linear alkyl chains may have minimal impact on selectivity mdpi.com.

Further modifications include the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) to the this compound ring to modulate its binding energy and selectivity atlantis-press.comresearchgate.net. Density Functional Theory (DFT) studies suggest that electron-donating groups can increase binding energy, while electron-withdrawing groups lower it, influencing the selectivity order for alkali metal ions atlantis-press.comresearchgate.net. Heterocyclic analogs, where oxygen atoms are replaced by other heteroatoms like nitrogen (e.g., aza-12-Crown-4), are also being explored to fine-tune metal binding selectivity researchgate.netorientjchem.org.

Advanced Spectroscopic Techniques for Probing Host-Guest Interactions

Advanced spectroscopic techniques are crucial for unraveling the intricate details of host-guest interactions involving this compound, providing insights into binding mechanisms, conformational changes, and complex stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly 7Li NMR spectroscopy, is widely used to determine binding constants and study complexation in solution pnas.orgresearchgate.net. It can reveal the formation of 1:1 and 2:1 (sandwich) complexes and the influence of solvent and anion effects on complex stability researchgate.net. Changes in chemical shifts upon ion binding provide direct evidence of host-guest association and alterations in the solvation shell of the cation researchgate.net. 1H-NMR spectroscopy is also employed to confirm anion-π interactions and hydrogen bonding in novel this compound-based receptors rsc.org.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for characterizing this compound complexes, especially with metal ions, by identifying the stoichiometry of the complexes formed in solution and gas phase escholarship.orgesr.cri.nzacs.org. Collision-induced dissociation (CID) studies can further elucidate fragmentation pathways and stability of these complexes escholarship.org.

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy, including IR and Raman, provides information about the conformational changes of this compound upon complexation and the nature of interactions (e.g., hydrogen bonding) uwm.edunih.govuva.escmu.eduresearchgate.net. For instance, IR action vibrational spectroscopy combined with quantum chemical computations has been used to characterize the conformational features of this compound complexes with methyl guanidinium (B1211019), revealing how the crown ether's backbone adapts to coordinate with the guest nih.gov. Studies have shown that water molecules can induce significant conformational changes in this compound to maximize host-guest interactions uva.es.

Integration of this compound into Smart Materials and Responsive Systems

The unique ion-binding properties of this compound make it an excellent candidate for integration into smart materials and responsive systems, which exhibit tunable properties in response to external stimuli.

Sensors : this compound derivatives are being developed for highly selective ion sensors. For example, bis(this compound) derivatives have been successfully applied in sodium ion-selective field-effect transistors (ISFETs) for sodium assay in blood sera nih.gov. Naphthalene (B1677914) functionalized with 1-aza-12-Crown-4 has been reported as a simple molecular sensor for selective lithium ion detection through photophysical changes (absorbance and fluorescence) rsc.org. The cavity size of this compound is particularly suited for lithium ion binding, making it a promising component for lithium sensors rsc.org.

Responsive Polymers : Copolymers incorporating this compound, such as those with N-isopropylacrylamide (PNIPAM), demonstrate dual temperature- and ion-responsiveness nih.gov. These materials can exhibit changes in their lower critical solution temperature (LCST) based on competitive complexation with ions (e.g., Na+) or other molecules (e.g., γ-cyclodextrin), offering avenues for designing stimuli-sensitive polymers for various applications nih.gov.

Ion Transport and Extraction : Beyond traditional extraction, this compound is being explored in advanced membrane technologies for selective ion transport, particularly for lithium recovery from brines pnas.orgutexas.eduosti.gov. Its ability to solubilize ionic compounds in nonpolar solvents also opens pathways for challenging chemical reactions chemimpex.com.

Computational Design and Prediction of New this compound-based Systems

Computational chemistry plays an increasingly vital role in guiding the design and predicting the properties of new this compound-based systems, reducing the need for extensive experimental screening.

Density Functional Theory (DFT) : DFT calculations are extensively used to study the electronic structure, binding energies, and thermodynamic parameters of this compound complexes with various ions atlantis-press.comresearchgate.netresearchgate.netorientjchem.orgesr.cri.nzmpg.deacs.org. DFT can accurately predict structures and binding energies of supramolecular assemblies, including host-guest complexes researchgate.netmpg.de. It helps in understanding the factors governing selectivity, such as the influence of substituents on binding affinity atlantis-press.comresearchgate.net.

Molecular Dynamics (MD) Simulations : All-atom MD simulations are employed to investigate the dynamic behavior of this compound and its interactions with guest molecules in different environments, including aqueous solutions and polymer matrices pnas.orgutexas.eduacs.orgnih.gov. These simulations can elucidate the molecular mechanisms of host-guest interactions, such as how this compound disrupts amyloid-β fibrils by interacting with hydrophobic core regions and charged residues acs.orgnih.gov. MD simulations also provide insights into ion mobility and selectivity in functionalized membranes pnas.orgutexas.edu.

Prediction of Binding Affinities and Selectivity : Computational models can predict the strength of interaction between this compound and guest species, helping to screen potential candidates for specific applications atlantis-press.comorientjchem.org. This includes evaluating the impact of structural modifications (e.g., boron nitride substitution) on binding energies and selectivity orientjchem.orgsid.ir.

Sustainable and Green Chemistry Approaches in this compound Research

The principles of sustainable and green chemistry are gaining prominence in this compound research, focusing on environmentally benign synthesis methods and applications.

Green Synthesis Routes : Efforts are being made to develop more efficient and eco-friendly synthetic routes for this compound and its derivatives. This includes exploring solvent-free reactions, which eliminate the need for hazardous organic solvents, thereby reducing waste and environmental impact mdpi.com. For instance, silicon-bridged bis(this compound)s have been synthesized in a one-step, solvent-free manner at room temperature using commercially available raw materials mdpi.com.

Reduced Waste and Energy Consumption : Research is directed towards methods that minimize the generation of by-products and reduce energy consumption during synthesis and application. The use of crown ethers as phase transfer catalysts can enhance reaction rates and yields, potentially leading to more efficient and less wasteful processes in organic synthesis chemimpex.comnumberanalytics.comsigmaaldrich.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 12-Crown-4, and how can purity be ensured?

  • Methodological Answer : The synthesis of this compound typically employs template-assisted cyclization using ethylene oxide derivatives and alkali metal cations (e.g., Li⁺). Key steps include controlling stoichiometry and reaction time to minimize oligomerization. Purity is ensured via recrystallization in non-polar solvents (e.g., hexane) and validated using nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS). For reproducibility, experimental protocols must detail solvent purity, temperature gradients, and purification steps .

Q. How does this compound selectively complex Li⁺ ions, and what spectroscopic methods validate this selectivity?

  • Methodological Answer : The selectivity arises from the size-match between Li⁺ (ionic radius ~0.76 Å) and the this compound cavity (~1.2–1.5 Å). Validation methods include:

  • NMR Titration : Monitoring chemical shift changes in the crown ether’s protons upon Li⁺ addition.
  • X-ray Crystallography : Resolving the coordination geometry of the this compound•Li⁺ complex.
  • Conductivity Measurements : Assessing ion mobility changes in solution.
    Ensure consistency by calibrating instruments and referencing stability constant databases (e.g., IUPAC recommendations) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported stability constants (log K) for this compound•Li⁺ complexes across solvents?

  • Methodological Answer : Discrepancies often stem from solvent polarity, temperature, or competing ion interference. To resolve:

  • Control Variables : Use anhydrous solvents (e.g., THF, acetonitrile) and inert atmospheres to minimize hydrolysis.
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding enthalpy/entropy, reducing assumptions inherent in spectroscopic methods.
  • Statistical Analysis : Apply error propagation models and compare results with published datasets using t-tests or ANOVA to identify systematic biases .

Q. How can computational models (e.g., DFT, MD simulations) predict this compound’s behavior in non-aqueous electrolytes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries of this compound•Li⁺ complexes and calculate binding energies using hybrid functionals (e.g., B3LYP) with solvent continuum models.
  • Molecular Dynamics (MD) : Simulate diffusion coefficients and ion-pairing dynamics in electrolytes (e.g., LiPF₆ in EC/DMC). Validate simulations with experimental Raman spectroscopy or impedance data.
  • Machine Learning : Train models on existing datasets to predict solvation structures under varying conditions. Ensure reproducibility by sharing computational parameters (e.g., basis sets, force fields) .

Q. What novel catalytic applications exist for this compound in enantioselective synthesis?

  • Methodological Answer :

  • Phase-Transfer Catalysis (PTC) : Use this compound to solubilize alkali metal enolates in organic phases, enabling asymmetric alkylation. Design experiments with chiral co-catalysts (e.g., Cinchona alkaloids) and monitor enantiomeric excess via chiral HPLC.
  • Mechanistic Probes : Employ isotopic labeling (²H/¹³C) and kinetic studies to distinguish between inner- and outer-sphere pathways. Compare turnover frequencies (TOF) with bulkier crown ethers (e.g., 18-Crown-6) to isolate steric effects .

Q. How to design experiments isolating this compound’s effects in multi-component systems (e.g., battery electrolytes)?

  • Methodological Answer :

  • Fractional Factorial Design : Systematically vary components (e.g., Li salt concentration, solvent ratio) to identify interactions.
  • In Situ Characterization : Use synchrotron X-ray absorption spectroscopy (XAS) to track Li⁺ coordination environments during cycling.
  • Control Experiments : Compare systems with/without this compound and use isotopic tracers (⁶Li vs. ⁷Li) to differentiate ion transport mechanisms. Ensure statistical rigor by repeating trials ≥3 times and reporting standard deviations .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on this compound’s solvation dynamics in mixed solvents?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, categorizing by solvent composition and measurement technique (e.g., dielectric relaxation vs. NMR).
  • Error Source Identification : Check for instrumental calibration drift or sample contamination.
  • Collaborative Validation : Reproduce key experiments across independent labs using shared protocols. Publish raw datasets and analysis scripts for transparency .

Methodological Frameworks

Q. What frameworks (e.g., P-E/I-C-O) guide hypothesis-driven studies on this compound’s host-guest chemistry?

  • Methodological Answer : Apply the P-E/I-C-O framework:

  • Population (P) : Define the system (e.g., Li⁺ in aprotic solvents).
  • Exposure/Intervention (E/I) : Vary crown ether concentration or substituents.
  • Comparison (C) : Benchmark against other crown ethers or cryptands.
  • Outcome (O) : Quantify binding affinity, ion conductivity, or catalytic efficiency.
    Use "shell tables" to map variables and ensure alignment with public health or materials science significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.